

Physical properties of 1-Monomyrin such as melting point and solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Monomyrin*

Cat. No.: *B1141632*

[Get Quote](#)

A Technical Guide to the Physical Properties of 1-Monomyrin

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physical properties of **1-Monomyrin** (also known as rac-Glycerol 1-myristate), a monoacylglycerol derived from myristic acid. Its unique chemical structure gives it emulsifying and stabilizing properties, making it a compound of interest in the pharmaceutical, cosmetic, and food industries.^[1] This guide focuses on its melting point and solubility, presenting quantitative data, detailed experimental protocols for their determination, and logical workflows to aid in research and development.

Physical and Chemical Properties

1-Monomyrin is a 1-monoglyceride containing a tetradecanoyl (myristoyl) acyl group.^[2] It typically appears as a white to off-white, waxy, or crystalline solid.^{[1][2]}

Identifier	Value
Chemical Name	2,3-dihydroxypropyl tetradecanoate
Synonyms	rac-Glycerol 1-myristate, Glyceryl myristate, α -Monomyristin ^{[2][3][4]}
CAS Number	589-68-4 ^[2]
Molecular Formula	C ₁₇ H ₃₄ O ₄ ^[2]
Molecular Weight	302.45 g/mol ^[2]

Melting Point

The melting point of **1-Monomyristin** has been reported across a range, which can be attributed to the purity of the sample and its specific crystalline form. The synthesis and purification methods can influence these final values.

Reported Melting Point (°C)	Reference
68-70	^{[2][5]}
68	^[6]
53.8–56.7	^{[7][8]}

Solubility

As a lipid, **1-Monomyristin**'s solubility is dictated by its long hydrophobic fatty acid chain and the hydrophilic glycerol head. This amphiphilic nature results in low solubility in polar solvents like water and high solubility in various organic solvents.^{[1][9]}

Solvent	Solubility	Quantitative Data (if available)	Reference
Water	Limited solubility / Insoluble	3.3 mM (Sonication recommended)	[1][3]
DMSO	Soluble	50 mg/mL / 165.32 mM (Sonication recommended)	[2][3]
Ethanol	Soluble	-	[1][2]
Methanol	Soluble (may show faint turbidity)	-	[2]
Chloroform	Soluble	-	[1][10]
Dichloromethane	Soluble	-	[10]
Ethyl Acetate	Soluble	-	[10]
Acetone	Soluble	-	[10]

Experimental Protocols

Accurate determination of physical properties is critical for formulation development, quality control, and understanding molecular behavior. The following sections detail the methodologies for measuring the melting point and solubility of **1-Monomyristin**.

Determination of Melting Point

The melting point of a crystalline solid like **1-Monomyristin** is a key indicator of its purity. The standard method involves using a calibrated melting point apparatus.

Principle: The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting range. A narrow melting range typically indicates high purity.

Detailed Methodology:

- Sample Preparation: A small amount of dry, powdered **1-Monomyrin** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
- Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.
- Measurement: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
- Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.
- Reporting: The melting point is reported as the range T₁-T₂. For instance, a reported range of 68-70°C indicates the onset of melting at 68°C and complete melting at 70°C.[2][5]

Factors such as the rate of heating and the purity of the monoglyceride, which can be influenced by the conditions of its synthesis (e.g., glycerolysis duration), can affect the observed melting point.[11]

Determination of Solubility

Solubility can be assessed both qualitatively and quantitatively.

2.2.1 Qualitative Solubility Assessment

This simple test provides a rapid indication of a substance's solubility in various solvents.[9][12][13]

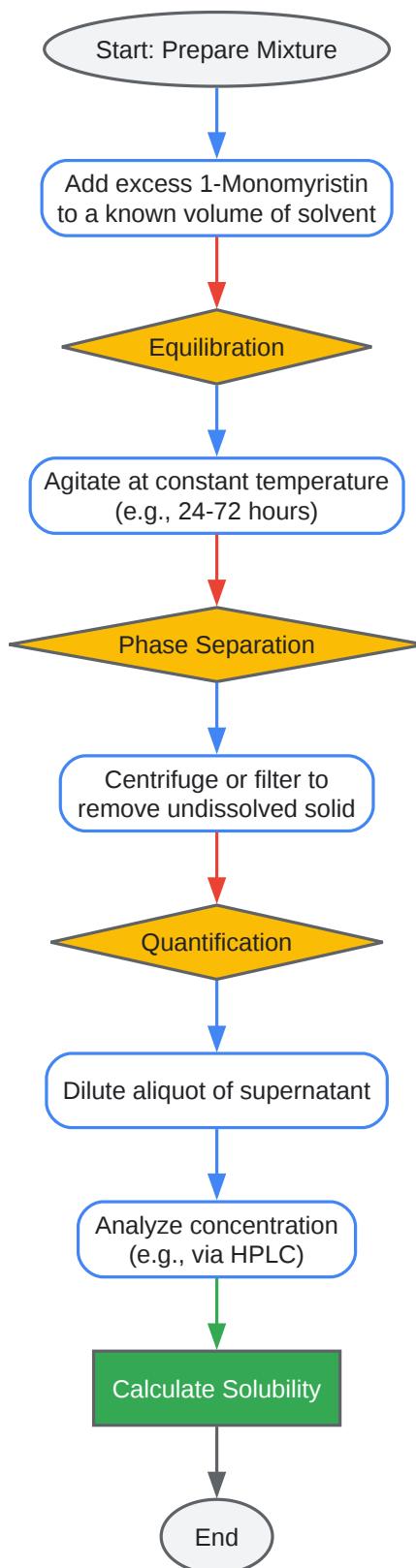
Principle: This method relies on visual observation to determine if a solute dissolves in a solvent to form a homogeneous solution. Lipids are generally insoluble in polar solvents like water but soluble in non-polar organic solvents.[9]

Detailed Methodology:

- Preparation: Label a series of clean, dry test tubes, one for each solvent to be tested (e.g., water, ethanol, chloroform).
- Dispensing: Add approximately 3-5 mL of each solvent to its respective test tube.
- Addition of Solute: Add a small, consistent amount (e.g., 10-20 mg) of **1-Monomyrin** to each tube.
- Mixing: Vigorously shake or vortex each tube for 1-2 minutes.
- Observation: Allow the tubes to stand and observe the contents.
 - Soluble: The solid completely disappears, forming a clear, homogenous solution (e.g., in chloroform).[\[1\]](#)
 - Partially Soluble/Slightly Soluble: Some of the solid dissolves, but undissolved particles remain, or the solution appears cloudy (e.g., faint turbidity in Methanol).[\[2\]](#)
 - Insoluble: The solid does not dissolve and either floats, settles, or remains suspended, often forming two distinct layers (e.g., in water).[\[1\]](#)[\[9\]](#)

2.2.2 Quantitative Solubility Assessment (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[\[14\]](#)


Principle: An excess amount of the solute is agitated in the solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the saturated supernatant is then measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[\[14\]](#)

Detailed Methodology:

- Preparation: Add an excess amount of **1-Monomyrin** to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

- **Equilibration:** Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is achieved.
- **Phase Separation:** After equilibration, allow the suspension to settle. Centrifuge or filter the sample (using a filter compatible with the solvent) to separate the undissolved solid from the saturated solution.
- **Quantification:** Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of an analytical instrument (e.g., HPLC).
- **Analysis:** Determine the concentration of **1-Monomyristin** in the diluted sample using the calibrated analytical method.
- **Calculation:** Calculate the original solubility in units such as mg/mL or mM, accounting for the dilution factor.

Below is a workflow diagram illustrating the quantitative shake-flask method.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. MONOMYRISTIN | 589-68-4 [chemicalbook.com]
- 3. 1-Monomyristin | Endogenous Metabolite | FAAH | Antifungal | TargetMol [targetmol.com]
- 4. larodan.com [larodan.com]
- 5. MONOMYRISTIN | 589-68-4 [amp.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. uoanbar.edu.iq [uoanbar.edu.iq]
- 10. Monomyristin | CAS:589-68-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. researchgate.net [researchgate.net]
- 12. biologydiscussion.com [biologydiscussion.com]
- 13. byjus.com [byjus.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical properties of 1-Monomyristin such as melting point and solubility]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1141632#physical-properties-of-1-monomyristin-such-as-melting-point-and-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com